molecular formula C21H19ClN4O2 B11273150 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B11273150
M. Wt: 394.9 g/mol
InChI Key: HYMQQDHCEBDJCN-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that combines an indole moiety with a quinoxaline derivative

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C21H19ClN4O2/c1-13-21(28)26(19-5-3-2-4-18(19)25-13)12-20(27)23-9-8-14-11-24-17-7-6-15(22)10-16(14)17/h2-7,10-11,24H,8-9,12H2,1H3,(H,23,27)

InChI Key

HYMQQDHCEBDJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinoxaline intermediates:

These intermediates are then coupled through a series of reactions involving acylation and substitution to form the final compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors for better control over reaction conditions, employing green chemistry principles to minimize waste, and ensuring the availability of high-purity starting materials. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinoxaline rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoxaline moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the indole ring, enhancing the compound’s chemical diversity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide exhibit significant antimicrobial properties. In studies involving various synthesized derivatives, compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds based on indole structures have shown promising results in inhibiting bacterial growth, comparable to standard antibiotics such as penicillin and ciprofloxacin .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the indole and quinoxaline moieties, which are known for their biological activities. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may be exploited for therapeutic purposes. The synthesis of related compounds has shown that modifications in the structure can enhance anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has revealed that:

  • Indole Substituents : Variations in the indole ring can significantly affect biological activity, with certain substitutions enhancing potency against specific pathogens.
  • Quinoxaline Modifications : Alterations in the quinoxaline component have been linked to improved anticancer properties, potentially through enhanced interaction with cellular targets involved in tumor growth regulation.

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal examined a series of compounds derived from similar structures to this compound. The researchers evaluated their antimicrobial efficacy using the Diameter of Inhibition Zone (DIZ) assay against various bacterial strains. Results indicated that specific derivatives exhibited inhibition zones exceeding those of traditional antibiotics, highlighting their potential as new antimicrobial agents .

Anticancer Activity Assessment

In another notable study, derivatives of this compound were tested against multiple cancer cell lines, including breast and colon cancer cells. The results demonstrated that certain modifications led to a significant reduction in cell viability, indicating strong anticancer properties that warrant further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The indole and quinoxaline moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide may exhibit unique biological activities due to the presence of the chloro substituent on the indole ring. This substituent can influence the compound’s binding affinity and specificity for its molecular targets, potentially enhancing its therapeutic efficacy.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features an indole moiety linked to a quinoxaline derivative, which are both known for their diverse biological activities. The presence of chlorine and methyl groups enhances its pharmacological properties.

Molecular Formula: C15H15ClN2O

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Indole Derivatives : Research indicates that indole derivatives can act as microtubule destabilizers, leading to apoptosis in cancer cells. A study demonstrated that indolylglyoxylamide derivatives exhibited significant antiproliferative activity against various human cancer cell lines, with IC50 values ranging from 10.56 µM to lower concentrations depending on structural modifications .
CompoundCell LineIC50 (µM)
Indole derivative 1HepG210.56
Indole derivative 2A54939

Neuropharmacological Activity

The quinoxaline structure has been associated with neuroprotective effects. Compounds containing quinoxaline have shown promise in treating neurodegenerative diseases due to their ability to inhibit certain enzymes and modulate neurotransmitter levels.

The mechanism through which this compound exerts its effects likely involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. Studies suggest that similar compounds induce apoptosis via caspase activation and DNA fragmentation in cancer cells .

Case Studies

  • Antitumor Activity : A recent study investigated the effects of a related indole compound on various cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death in tumor cells .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of quinoxaline derivatives, revealing their potential in reducing oxidative stress in neuronal cells, thus providing a protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use a nucleophilic substitution or condensation reaction between 5-chloro-1H-indole-3-ethylamine and 3-methyl-2-oxoquinoxaline acetamide precursors. Reflux in aprotic solvents (e.g., DMF or THF) with catalysts like potassium carbonate or triethylamine (see ) .
  • Step 2 : Monitor reaction progress via TLC and purify using recrystallization (e.g., pet-ether or ethanol) or column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .
  • Step 3 : Confirm purity via melting point analysis and HRMS (e.g., deviation < 2 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Assign peaks for indole NH (δ ~10-12 ppm), quinoxaline carbonyl (δ ~160-170 ppm), and chloro/alkyl substituents ( ) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ with < 2 ppm error) .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) .

Q. How can preliminary biological activity (e.g., anticancer potential) be evaluated?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Use Bcl-2/Mcl-1 inhibitors as positive controls ( ) .
  • Dose-response curves : Calculate IC₅₀ values and compare with reference compounds (e.g., doxorubicin).
  • Selectivity : Assess toxicity in non-cancerous cells (e.g., HEK293) to determine therapeutic index .

Advanced Research Questions

Q. How can contradictory data on solubility and bioavailability be resolved?

  • Methodology :

  • Solubility enhancement : Use co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles (liposomes, PLGA) .
  • Bioavailability studies : Perform pharmacokinetic profiling (Cmax, Tmax, AUC) in rodent models via HPLC-MS .
  • LogP analysis : Measure partition coefficients (shake-flask method) to correlate with experimental solubility .

Q. What strategies improve pharmacokinetic properties (e.g., metabolic stability)?

  • Methodology :

  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the quinoxaline ring to reduce CYP450-mediated oxidation ( ) .
  • Pro-drug design : Mask the acetamide group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) .

Q. How can computational methods predict target interactions and SAR?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to Bcl-2/Mcl-1 (PDB: 4QVF). Focus on hydrophobic interactions with the indole core and hydrogen bonding with the acetamide .
  • QSAR modeling : Train models with descriptors like molar refractivity, polar surface area, and H-bond donors ( ) .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodology :

  • Standardize assays : Use identical cell lines, serum concentrations, and incubation times.
  • Control validation : Include reference compounds (e.g., staurosporine) in parallel to normalize inter-lab variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregated data from multiple studies .

Experimental Design Optimization

Q. What in vivo models are suitable for validating antitumor efficacy?

  • Methodology :

  • Xenograft models : Implant human cancer cells (e.g., HCT116 colorectal) in nude mice. Administer compound intravenously (5–20 mg/kg) and monitor tumor volume via caliper measurements .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters weekly .
  • Biomarker analysis : Quantify apoptotic markers (e.g., caspase-3) in tumor tissues via immunohistochemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.